
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and a carbonitrile group at position 4. It is widely used in various fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile typically involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline . This reaction results in the substitution of hydroxyl groups with chlorine atoms. The intermediate product is then treated with a cyanating agent like potassium cyanide to introduce the carbonitrile group at position 4 .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production process.
化学反応の分析
Types of Reactions
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
科学的研究の応用
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting key enzymes or interacting with specific receptors. The presence of chlorine and methoxy groups enhances its binding affinity and selectivity towards target molecules . The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity .
類似化合物との比較
Similar Compounds
Uniqueness
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is unique due to the presence of both chlorine and carbonitrile groups, which impart distinct reactivity and biological activity.
特性
分子式 |
C6H3Cl2N3O |
|---|---|
分子量 |
204.01 g/mol |
IUPAC名 |
2,6-dichloro-5-methoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H3Cl2N3O/c1-12-4-3(2-9)10-6(8)11-5(4)7/h1H3 |
InChIキー |
ZHLVQADITFIJOE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C(N=C1Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
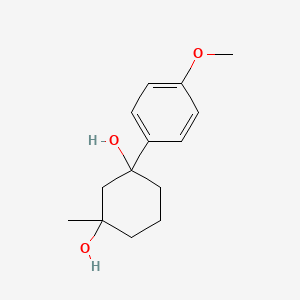

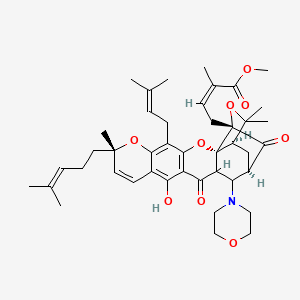
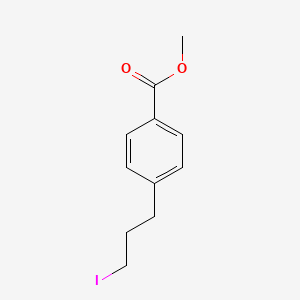

![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
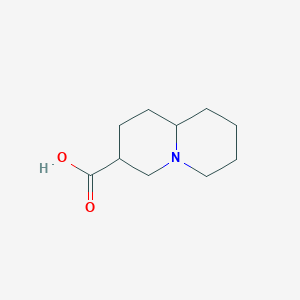
![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)
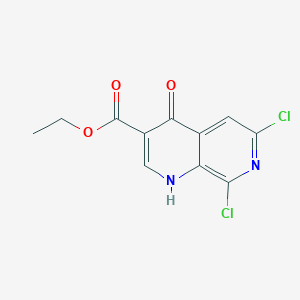
![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)


